molecular formula C22H30N2O5 B12065111 1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-

1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-

Cat. No.: B12065111
M. Wt: 402.5 g/mol
InChI Key: AHYHTSYNOHNUSH-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro- is a complex organic compound with a unique structure that combines an indole core with various functional groups

Preparation Methods

The synthesis of 1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro- involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis. The subsequent steps involve the introduction of the carboxylic acid and amino groups through reactions such as amidation and esterification. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

    Condensation: Condensation reactions can form larger molecules by combining the compound with other reactants.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro- can be compared with similar compounds such as:

    Indole-2-carboxylic acid: A simpler compound with similar core structure but fewer functional groups.

    Indole-3-carboxaldehyde: Another indole derivative with an aldehyde group instead of the carboxylic acid.

    5-Chloroindole-2-carboxylic acid: A halogenated derivative with different reactivity and applications.

The uniqueness of 1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro- lies in its complex structure, which allows for diverse chemical reactions and applications in various fields.

Properties

IUPAC Name

1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHTSYNOHNUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868979
Record name 1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}octahydro-1H-indole-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83601-86-9
Record name 1H-Indol-2-carboxylic acid, 1-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)octahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083601869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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